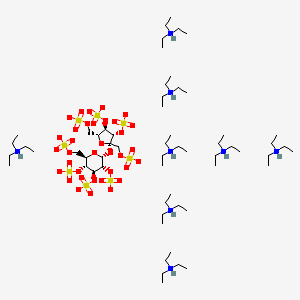
Pyridazine-3-carbothioamide
Overview
Description
Pyridazine-3-carbothioamide is a chemical compound with the CAS Number: 88497-62-5. It has a molecular weight of 139.18 and its IUPAC name is 3-pyridazinecarbothioamide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridazine derivatives, including Pyridazine-3-carbothioamide, often involves [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Molecular Structure Analysis
The InChI code for Pyridazine-3-carbothioamide is 1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H, (H2,6,9) and the InChI key is UNTFFYYIGIRBML-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Pyridazine derivatives, including Pyridazine-3-carbothioamide, have been found to exhibit a wide range of chemical reactions. For instance, [3 + n] cycloaddition reactions have been extensively studied in the last 60 years . The stereochemistry and regiochemistry of these cycloaddition reactions are also discussed .Physical And Chemical Properties Analysis
Pyridazine-3-carbothioamide is a powder that is stored at room temperature . It has a melting point of 168-170 degrees .Scientific Research Applications
Medicinal Chemistry
Pyridazine derivatives, including Pyridazine-3-carbothioamide, have shown a wide range of biological activities. They are considered ‘privileged structures’ in medicinal chemistry due to their efficacy as antibacterial, antifungal, antimalarial, anticancer, antituberculosis, and antihypertensive agents . For instance, certain adducts derived from pyridazine have demonstrated significant growth inhibition effects on various cancer cell lines .
Antibacterial and Antifungal Applications
Novel pyridazinone derivatives have been synthesized and screened for their potential antibacterial activities against multiple bacterial strains such as S. aureus (methicillin-resistant), E. coli, A. baumannii, P. aeruginosa, and S. typhimurium .
Anticancer Properties
Pyridazine derivatives have been utilized in the development of anticancer agents. For example, tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors and anticancer agents .
Optoelectronic Applications
The [3 + n] cycloaddition reactions in the pyridazine series have been explored for their optoelectronic applications over the last decade. The stereochemistry and regiochemistry of these reactions are crucial for developing materials with desired optoelectronic properties .
Agricultural Chemistry
The pyridazine core is also of high interest in agriculture. It has been used as a growth factor for plants and in the formulation of herbicides .
Anti-inflammatory Agents
Some pyridazine derivatives have been found to be potent anti-inflammatory agents when used orally, showing more efficacy than aspirin .
Mechanism of Action
While the specific mechanism of action for Pyridazine-3-carbothioamide is not mentioned in the search results, it’s worth noting that many pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Safety and Hazards
The safety information for Pyridazine-3-carbothioamide includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling the compound.
Future Directions
Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications . Therefore, future research may continue to explore these applications and develop new pyridazine-based compounds.
properties
IUPAC Name |
pyridazine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTFFYYIGIRBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657093 | |
| Record name | Pyridazine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3-carbothioamide | |
CAS RN |
88497-62-5 | |
| Record name | Pyridazine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridazine-3-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)


![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)

